REACTION_CXSMILES
|
Cl.[CH2:2]([NH2:4])[CH3:3].[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH:10]=O.C(N(CC)CC)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>CO>[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH2:10][NH:4][CH2:2][CH3:3] |f:0.1,4.5|
|
Name
|
|
Quantity
|
4.58 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.83 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15.87 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
The reaction was stirred overnight at room temp
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Most of the volatiles were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched
|
Type
|
ADDITION
|
Details
|
by adding 1 N NaOH
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CNCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 41.42 mmol | |
AMOUNT: MASS | 5.85 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |